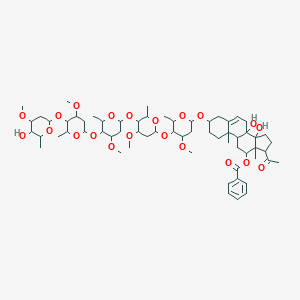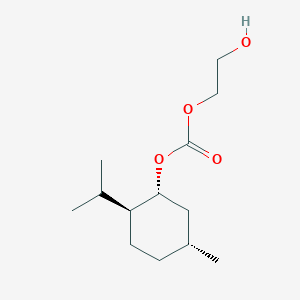![molecular formula C21H24ClN3O2 B235489 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B235489.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. The compound has also been shown to have anxiolytic and sedative effects in animal models of anxiety and sleep disorders. In addition, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments is its high potency and selectivity. The compound has been optimized to exhibit high affinity for its target receptors and enzymes, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have toxic effects at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Finally, the compound's potential as a treatment for cancer and other inflammatory diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves the reaction of 3-chloro-2-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. This method of synthesis has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential as a treatment for cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C21H24ClN3O2 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)19-17(22)9-6-10-18(19)23-20(26)16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
Clé InChI |
IKARBHRLHJQRPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)

![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)

![(3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid](/img/structure/B235443.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B235472.png)
![N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B235476.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B235488.png)